molecular formula C18H20O B2645236 4-(1-Phenylcyclohexyl)phenol CAS No. 41768-83-6

4-(1-Phenylcyclohexyl)phenol

Cat. No.: B2645236
CAS No.: 41768-83-6
M. Wt: 252.357
InChI Key: YMXGYYJCNAJZDQ-UHFFFAOYSA-N
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Description

4-(1-Phenylcyclohexyl)phenol is an organic compound characterized by a phenol group attached to a cyclohexyl ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylcyclohexyl)phenol typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-phenylcyclohexane.

    Hydroxylation: The next step involves the hydroxylation of 1-phenylcyclohexane using a suitable oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Phenylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

    Reduction: The compound can be reduced to form cyclohexylphenol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents like nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones.

    Reduction: Cyclohexylphenol derivatives.

    Substitution: Halogenated or nitro-substituted phenylcyclohexylphenol derivatives.

Scientific Research Applications

4-(1-Phenylcyclohexyl)phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anesthetic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Phenylcyclohexyl)phenol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

    Phencyclidine (PCP): Shares a similar cyclohexylphenyl structure but with a piperidine ring instead of a phenol group.

    Ketamine: Another compound with a cyclohexyl ring, used as an anesthetic.

    Cyclohexylphenol Derivatives: Compounds with similar structures but different substituents on the phenyl or cyclohexyl rings.

Properties

IUPAC Name

4-(1-phenylcyclohexyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c19-17-11-9-16(10-12-17)18(13-5-2-6-14-18)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXGYYJCNAJZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5 g (28.4 mmol) of 1-phenyl-1-cyclohexanol, 5.35 g (56.8 mmol) of phenol and 250 mg (1.32 mmol) of toluenesulfonic acid monohydrate was stirred at 85° C. under nitrogen atmosphere for 4 hours. The material was allowed to cool to room temperature, diluted with ethyl acetate, washed with saturated sodium bicarbonate, water and brine. The resulting solution was dried (Na2SO4), filtered and concentrated to a white solid which was heated under high vacuum to remove residual phenol. The resulting residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane to provide 5.64 g (22.4 mmol) of 4-(1′-(phenyl)cyclohexyl)phenol.
Quantity
5 g
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5.35 g
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250 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1-Phenyl-1-cyclohexene (1 g, 6.3 mmol), phenol (1.5 g, 15.9 mmol) and BF3.H3PO4 (0.05 mL) were mixed and shaken at 80° C. overnight. Dichloromethane (30 mL) was added and the organic phase was washed with saturated NaHCO3 (aq.) (2×10 mL), dried (Na2SO4) and concentrated. The title compound was crystallised from a mixture of methanol and water. Yield: 1040 mg. 1H NMR (400 MHz, CDCl3): d 7.28-7.25 (m, 4H), 7.16-7.10 (m, 3H), 6.75-6.70 (m, 2H), 4.51 (br. s, 1H), 2.28-2.22 (m, 4H), 1.60-1.52 (m, 4H), 1.52-1.45 (m, 2H). 13C NMR (100 MHz, CDCl3): d 153.25, 149.15, 141.22, 128.63, 128.39, 127.29, 125.55, 115.21, 45.89, 37.50, 26.63, 23,14. LC-MS purity (UV/MS): 100/100%, R. 5.07 min, M−1: 251.62.
Quantity
1 g
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Reaction Step One
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1.5 g
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reactant
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0.05 mL
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30 mL
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